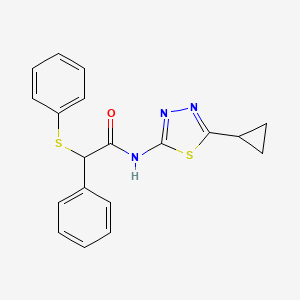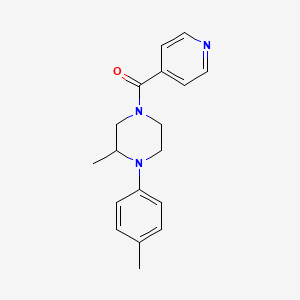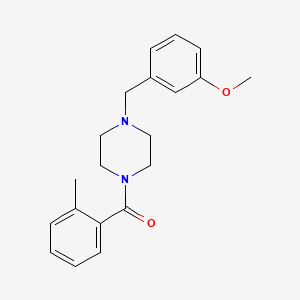![molecular formula C17H18N2O3S B4180472 N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4180472.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-thienyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[4-(4-Morpholinylcarbonyl)phenyl]-2-(2-thienyl)acetamide derivatives involves a multi-step process, beginning with the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and finally into 1,3,4-oxadiazol-2-thiols. These thiols are then reacted with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to produce the target compound. This synthesis route is notable for its ability to generate a variety of derivatives with potential antimicrobial and hemolytic activities, providing a versatile platform for developing new therapeutic agents (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be elucidated through various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques provide detailed information about the compound's functional groups, bonding patterns, and overall molecular architecture. Such analyses are crucial for confirming the successful synthesis of the compound and understanding its structural basis for biological activity.
Chemical Reactions and Properties
This compound derivatives exhibit a range of chemical reactions and properties, including their ability to form complexes with metals. These complexes have been studied for their antimicrobial properties, showcasing the compound's versatility as a ligand and its potential in medicinal chemistry. The interaction of the compound with various metals can lead to changes in its chemical behavior, affecting its biological activity and solubility (Muruganandam & Krishnakumar, 2012).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are essential for determining the compound's stability, formulation potential, and suitability for various applications. Studies involving X-ray crystallography can provide insights into the compound's crystalline structure and intermolecular interactions, which are critical for its physical behavior and reactivity.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interaction with biological targets, are central to its potential as a pharmacological agent. Its ability to inhibit corrosion in certain metals also indicates its potential for industrial applications. Understanding these chemical properties is crucial for optimizing the compound for specific uses and enhancing its efficacy and safety profile (Nasser & Sathiq, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16(12-15-2-1-11-23-15)18-14-5-3-13(4-6-14)17(21)19-7-9-22-10-8-19/h1-6,11H,7-10,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWFMWKZNJGTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4180397.png)
![[4-(2-furoylamino)phenyl]acetic acid](/img/structure/B4180401.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4180405.png)
![4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4180406.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4180407.png)

![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4180414.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4180426.png)

![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180439.png)
![ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180440.png)
